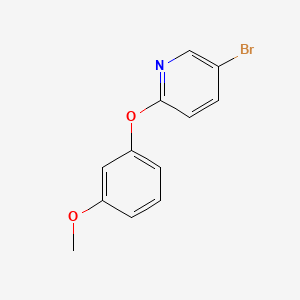
5-Bromo-2-(3-methoxyphenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-2-(3-methoxyphenoxy)pyridine” is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 . It is used as a building block in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10BrNO2/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(13)8-14-12/h2-8H,1H3 . This code provides a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound’s physical and chemical properties include a molecular weight of 280.12 and an InChI code that represents its molecular structure .
Aplicaciones Científicas De Investigación
Environmental and Chemical Applications
Atmospheric Reactivity of Methoxyphenols
- Methoxyphenols, which include derivatives related to 5-Bromo-2-(3-methoxyphenoxy)pyridine, are primarily emitted from lignin pyrolysis and serve as tracers for biomass burning, particularly wood burning. These compounds are studied for their atmospheric reactivity, which includes gas-phase, particle-phase, and aqueous-phase reactions, as well as their potential to form secondary organic aerosols (SOAs). These reactions play a significant role in atmospheric chemistry, influencing air quality and climate (Liu, Chen, & Chen, 2022).
Synthesis of Medicinal Precursors
- The pyranopyrimidine core, closely related to this compound, is a fundamental precursor in the medicinal and pharmaceutical industry. This core structure has broad synthetic applications and bioavailability. The review focuses on the synthetic pathways employed for the development of substituted pyranopyrimidine derivatives using various hybrid catalysts. These compounds have wide applicability in drug development, showcasing the significance of this compound and its derivatives in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Pyrrolidine in Drug Discovery
- The pyrrolidine ring, a structural component related to this compound, is extensively used in medicinal chemistry due to its contribution to the stereochemistry of molecules and its ability to efficiently explore pharmacophore space. The review outlines the significance of pyrrolidine and its derivatives in drug discovery, highlighting their various biological activities and potential as biologically active compounds (Li Petri et al., 2021).
Pharmacophore Design of p38α MAP Kinase Inhibitors
- The review discusses synthetic compounds with imidazole scaffolds, which are structurally related to this compound. These compounds are known as selective inhibitors of p38 MAP kinase, which is responsible for the release of proinflammatory cytokines. The review covers the design, synthesis, and activity studies of these inhibitors, providing insights into their role in medicinal chemistry and their potential therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Safety and Hazards
The safety information for “5-Bromo-2-(3-methoxyphenoxy)pyridine” indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and specific target organ toxicity . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
5-bromo-2-(3-methoxyphenoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(13)8-14-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJUBVGGSUQXBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716863 |
Source


|
| Record name | 5-Bromo-2-(3-methoxyphenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249147-55-4 |
Source


|
| Record name | 5-Bromo-2-(3-methoxyphenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


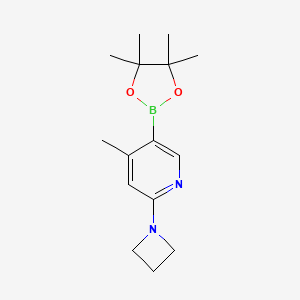

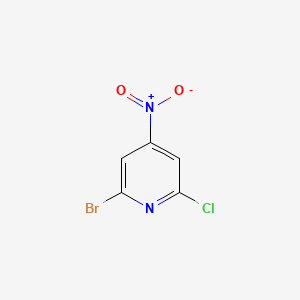
![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)
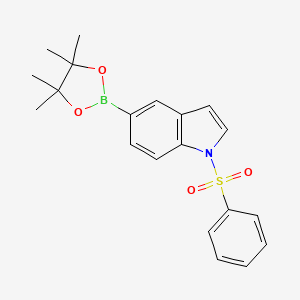


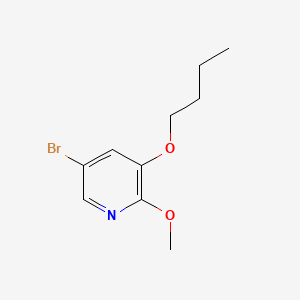

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)

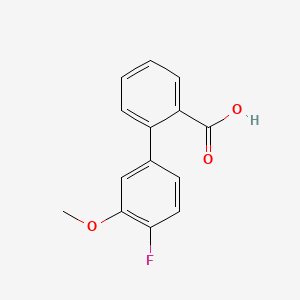
![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)